(~13~C_4_)Butanoic acid
Overview
Description
(~13~C_4_)Butanoic acid, also known as butyric acid-13C4, is a labeled form of butanoic acid where all four carbon atoms are replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (~13~C_4_)Butanoic acid typically involves the incorporation of carbon-13 into the butanoic acid structure. One common method is the fermentation of carbohydrates using bacteria that preferentially incorporate carbon-13 into their metabolic products. Another method involves the chemical synthesis starting from carbon-13 labeled precursors, such as 13C-labeled acetic acid, which undergoes a series of reactions to form this compound.
Industrial Production Methods
Industrial production of this compound is less common due to the high cost of carbon-13 labeled precursors. when produced, it follows similar fermentation or chemical synthesis routes as described above, but on a larger scale with stringent controls to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
(~13~C_4_)Butanoic acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to butanol.
Substitution: It can react with alcohols to form esters in esterification reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid (H2SO4).
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Butanol (C4H10O).
Esterification: Butanoate esters (e.g., ethyl butanoate).
Scientific Research Applications
(~13~C_4_)Butanoic acid is used in various scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of butanoic acid metabolism.
Biology: It helps in studying the role of butanoic acid in cellular processes, particularly in the gut microbiome where butanoic acid is a key metabolite.
Medicine: It is used in research on diseases like inflammatory bowel disease and colon cancer, where butanoic acid has shown potential therapeutic effects.
Industry: It is used in the development of new materials and chemicals, leveraging its unique isotopic labeling for detailed analysis.
Mechanism of Action
(~13~C_4_)Butanoic acid exerts its effects through several mechanisms:
Histone Deacetylase Inhibition: It inhibits histone deacetylases, leading to increased acetylation of histones and changes in gene expression.
Energy Source: In the gut, it serves as an energy source for colonocytes, promoting gut health and reducing inflammation.
Anti-inflammatory Effects: It modulates immune responses, reducing inflammation and potentially lowering the risk of colon cancer.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid (C3H6O2): A three-carbon carboxylic acid with similar properties but shorter carbon chain.
Pentanoic acid (C5H10O2): A five-carbon carboxylic acid with similar properties but longer carbon chain.
Acetic acid (C2H4O2): A two-carbon carboxylic acid with similar properties but much shorter carbon chain.
Uniqueness
(~13~C_4_)Butanoic acid is unique due to its isotopic labeling, which allows for detailed tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where understanding the precise metabolic pathways and mechanisms is crucial.
Properties
IUPAC Name |
(1,2,3,4-13C4)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1+1,2+1,3+1,4+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-JCDJMFQYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13C](=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583922 | |
Record name | (~13~C_4_)Butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.076 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752190-79-7 | |
Record name | (~13~C_4_)Butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 752190-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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